molecular formula C14H19ClN2 B261398 N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

Cat. No. B261398
M. Wt: 250.77 g/mol
InChI Key: YOYUFTAJOSRLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine, also known as BTZ043, is a novel compound that has been developed as a potential treatment for tuberculosis. This compound belongs to a class of compounds known as benzothiazinones, which have been shown to have potent antimycobacterial activity.

Mechanism of Action

The exact mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is not fully understood, but it is believed to target the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in mice. In addition, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have good penetration into lung tissue, which is important for the treatment of tuberculosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis. However, one limitation is that it is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can be used to monitor the response to treatment with N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine in humans.
Conclusion:
In conclusion, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is a novel compound that has shown promising results as a potential treatment for tuberculosis. Its potent antimycobacterial activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminomethyl-1-azabicyclo[2.2.2]octane. This reaction produces N-(4-chlorobenzenesulfonyl)-N-(3-aminomethyl-1-azabicyclo[2.2.2]oct-3-yl)amine, which is then treated with sodium hydride and 2-chloro-1,3-benzothiazole to yield N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine.

Scientific Research Applications

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been shown to have a synergistic effect when used in combination with other antimycobacterial drugs, such as isoniazid and rifampicin.

properties

Product Name

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H19ClN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2

InChI Key

YOYUFTAJOSRLKE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.